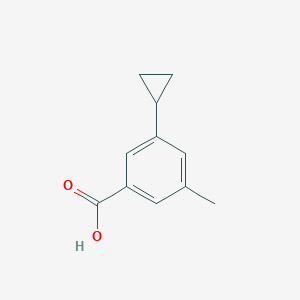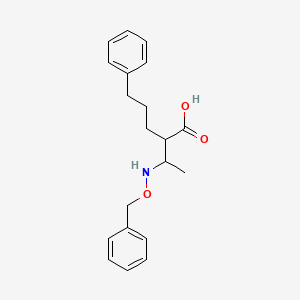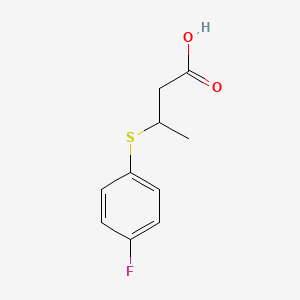![molecular formula C20H25NO4 B12068367 (R)-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester](/img/structure/B12068367.png)
(R)-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester typically involves multiple steps, including the protection of functional groups, formation of intermediates, and final deprotection. Common synthetic routes may include the use of protecting groups such as tert-butyl esters and the application of flow microreactor systems to enhance efficiency and sustainability .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of microreactors are employed to achieve efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
®-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) for esterification, and various acids and bases for catalysis. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ®-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl esters: Known for their use in protecting carboxylic acids during synthesis.
Hantzsch esters: Versatile reagents in photoredox catalyzed organic synthesis.
Uniqueness
®-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester is unique due to its specific structural features and the resulting chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Propiedades
Fórmula molecular |
C20H25NO4 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
benzyl N-[3-[2-(1-hydroxypropan-2-yloxy)phenyl]propyl]carbamate |
InChI |
InChI=1S/C20H25NO4/c1-16(14-22)25-19-12-6-5-10-18(19)11-7-13-21-20(23)24-15-17-8-3-2-4-9-17/h2-6,8-10,12,16,22H,7,11,13-15H2,1H3,(H,21,23) |
Clave InChI |
XAOMMZLTYNYMRX-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)OC1=CC=CC=C1CCCNC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















